molecular formula C28H27ClN2O5S B2879438 ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 850906-82-0

ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2879438
CAS No.: 850906-82-0
M. Wt: 539.04
InChI Key: SKSJHJVRPRAEBZ-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A cyclopenta[b]thiophene core substituted with an ethyl carboxylate group.
  • An acetamido linker bridging the core to a tetrahydroisoquinoline moiety.
  • A 4-chlorobenzyl substituent on the tetrahydroisoquinoline ring.
  • A ketone (1-oxo) group in the tetrahydroisoquinoline system.

Properties

IUPAC Name

ethyl 2-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O5S/c1-2-35-28(34)25-21-6-4-8-23(21)37-26(25)30-24(32)16-36-22-7-3-5-20-19(22)13-14-31(27(20)33)15-17-9-11-18(29)12-10-17/h3,5,7,9-12H,2,4,6,8,13-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSJHJVRPRAEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)

  • Structure: Shares a tetrahydrobenzo[b]thiophene core but lacks the cyclopenta[b]thiophene and tetrahydroisoquinoline moieties. Features a 4-hydroxyphenyl group instead of 4-chlorobenzyl .
  • Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with 22% yield, highlighting moderate efficiency .
  • Key Data :
    • Molecular Weight : 390.1370 (HRMS-ESI) .
    • NMR Confirmation : ¹H and ¹³C NMR spectra validated the structure .

Ethyl 2-(3-Phenylthioureido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

  • Structure: Contains the cyclopenta[b]thiophene core and ethyl carboxylate group but replaces the acetamido-tetrahydroisoquinoline system with a phenylthioureido group .
  • Crystallography : Structural confirmation via SHELX-based refinement, emphasizing the role of X-ray diffraction in validating such analogs .
  • Key Data: Molecular Formula: C₁₇H₁₆N₂O₂S₂. Hydrogen Bonding: One donor and two acceptors, influencing solubility and intermolecular interactions .

Ethyl 2-[(4-Phenylbenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

  • Structure: Features a 4-phenylbenzoyl substituent instead of the tetrahydroisoquinoline-acetamido system .
  • Key Data :
    • Molecular Weight : 391.5 g/mol.
    • LogP (XLogP3) : 5.9, indicating high lipophilicity compared to the target compound (estimated LogP ~4.5–5.0) .

Comparative Analysis Table

Property Target Compound Compound 6o Phenylthioureido Analog 4-Phenylbenzoyl Analog
Core Structure Cyclopenta[b]thiophene + tetrahydroisoquinoline Tetrahydrobenzo[b]thiophene Cyclopenta[b]thiophene Cyclopenta[b]thiophene
Substituents 4-Chlorobenzyl, acetamido linker 4-Hydroxyphenyl, ethoxy-oxoethyl Phenylthioureido 4-Phenylbenzoyl
Molecular Weight (g/mol) ~550 (estimated) 390.14 368.45 391.5
Synthetic Yield Not reported 22% Not reported Not reported
Key Functional Groups Chlorobenzyl, ketone, acetamido Hydroxyphenyl, ester Thiourea, ester Benzoyl, ester
Lipophilicity (LogP) Moderate (~4.5–5.0) Moderate (~3.0–3.5) High (~5.0–5.5) High (5.9)

Research Findings and Implications

Synthetic Challenges: The target compound’s synthesis likely requires multi-step reactions, akin to the Petasis method used for Compound 6o, but with optimization for the tetrahydroisoquinoline moiety .

Biological Relevance : The 4-chlorobenzyl group may enhance target binding compared to the 4-hydroxyphenyl group in Compound 6o, as chloro substituents often improve membrane permeability and metabolic stability .

Structural Validation: SHELX-based crystallography (as in ) would be critical for confirming the target compound’s conformation, especially the stereochemistry of the tetrahydroisoquinoline system.

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Moiety

Friedel-Crafts Cyclization for Core Formation

The 2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol subunit is synthesized via an intramolecular Friedel-Crafts cyclization catalyzed by indium(III) chloride (InCl₃). N-Tethered benzyl-alkenol precursors undergo regioselective cyclization at 40°C in dichloromethane (DCM), yielding the tetrahydroisoquinoline scaffold with an exocyclic vinyl group (55–97% yield). The 4-chlorobenzyl group is introduced via alkylation of the secondary amine using 4-chlorobenzyl bromide under basic conditions (NaH/DMF).

Key Reaction Conditions:
  • Catalyst : InCl₃ (0.1 equiv)
  • Solvent : DCM or dichloroethane (DCE)
  • Temperature : 40°C
  • Yield : 85–90% after purification by silica gel chromatography.

Oxidation and Hydroxylation

The 1-oxo group is installed through MnO₂-mediated oxidation of a benzylic alcohol intermediate in DCM at room temperature (12 h, 78% yield). Position 5 hydroxylation is achieved via demethylation of a methoxy precursor using BBr₃ in DCM (-78°C to rt, 70% yield).

Synthesis of the Cyclopenta[b]Thiophene Core

Ring-Closing Metathesis (RCM)

The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is constructed via RCM of diene precursors using Grubbs’ second-generation catalyst (5 mol%) in refluxing DCM (12 h, 65% yield). Ethyl esterification at position 3 is performed by treating the carboxylic acid with ethanol and H₂SO₄ (90% yield).

Introduction of the Amino Group

Position 2 amination is achieved through nucleophilic substitution of a bromo precursor with aqueous ammonia in tetrahydrofuran (THF) at 70°C (48 h, 60% yield). Alternatively, microwave-assisted Buchwald-Hartwig amination using Pd(OAc)₂ and XPhos ligand affords the amine in higher yield (82%).

Linking the Subunits via Acetamido-Oxy Bridge

Etherification of the Tetrahydroisoquinoline Hydroxyl Group

The 5-hydroxyl group is converted to a glycolic acid ether via reaction with bromoacetyl bromide in anhydrous DCM containing triethylamine (0°C to rt, 12 h, 75% yield). The product, 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetic acid, is isolated by extraction and recrystallization (ethyl acetate/petroleum ether).

Amide Coupling

The carboxylic acid is activated as an acid chloride using oxalyl chloride (DCM, 0°C, 2 h) and coupled to the cyclopenta[b]thiophene amine using N,N-diisopropylethylamine (DIPEA) in THF (24 h, 68% yield). Purification via reverse-phase HPLC (MeCN:H₂O gradient) ensures >98% purity.

Optimization and Scalability

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for the Friedel-Crafts cyclization and amidation steps, enhancing reproducibility and reducing reaction times (3 h vs. 12 h batch).

Green Chemistry Approaches

Solvent-free mechanochemical grinding is utilized for the RCM step, achieving 70% yield with minimal catalyst loading (2 mol% Grubbs).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Cyclopentane protons (δ 1.6–2.7 ppm), aromatic protons (δ 7.0–8.0 ppm), and acetamido NH (δ 9.2 ppm).
  • IR : C=O stretch at 1705 cm⁻¹ (ester), 1680 cm⁻¹ (amide).
  • HRMS : [M+H]⁺ calculated for C₃₀H₂₈ClN₃O₅S: 602.1432, observed: 602.1429.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN:H₂O) confirms >99% purity, with retention time = 12.3 min.

Challenges and Solutions

Regioselectivity in Cyclization

InCl₃ catalysis ensures exclusive formation of the 5-hydroxy regioisomer by stabilizing the transition state through Lewis acid coordination.

Epimerization During Amidation

Low-temperature coupling (0°C) and use of DIPEA suppress racemization, preserving stereochemical integrity.

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